

Solubility Profile of 2H-Benzo[d]triazol-5-amine: A Technical Guide

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Compound of Interest

Compound Name: 2H-Benzo[d][1,2,3]triazol-5-amine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2H-Benzo[d]triazol-5-amine in common solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on predicting solubility based on its chemical structure and available data for structurally related compounds. Furthermore, detailed experimental protocols for determining the solubility of solid organic compounds are provided to enable researchers to generate their own data. This guide is intended to be a valuable resource for scientists and professionals working with 2H-Benzo[d]triazol-5-amine in research and development settings.

Introduction to 2H-Benzo[d]triazol-5-amine

2H-Benzo[d]triazol-5-amine is a heterocyclic organic compound featuring a benzotriazole core with an amino group substitution. The benzotriazole moiety is known for its utility in various applications, including as a corrosion inhibitor and a precursor in the synthesis of pharmaceuticals and other specialty chemicals. The presence of the amino group and the triazole ring system imparts specific physicochemical properties to the molecule, including its solubility characteristics. Understanding the solubility of this compound is crucial for its application in various chemical processes, including reaction chemistry, purification, and formulation development.

Predicted Solubility of 2H-Benzo[d]triazol-5-amine

While specific quantitative data is scarce, the solubility of 2H-Benzo[d]triazol-5-amine can be inferred from its molecular structure and the known solubility of related compounds.

The benzotriazole ring system itself is generally more soluble in polar organic solvents than in non-polar ones. The introduction of an amino group (-NH₂) is expected to increase the polarity of the molecule and its capacity for hydrogen bonding. Consequently, 2H-Benzo[d]triazol-5-amine is predicted to exhibit at least moderate solubility in polar protic and aprotic solvents.

- **Polar Protic Solvents** (e.g., Water, Ethanol, Methanol): The amino group and the nitrogen atoms in the triazole ring can act as hydrogen bond donors and acceptors, respectively. This suggests that the compound should have some solubility in water, which is likely to increase with temperature. Its solubility in alcohols like ethanol and methanol is expected to be higher than in water.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds, including those with hydrogen bonding capabilities. It is anticipated that 2H-Benzo[d]triazol-5-amine would be readily soluble in these solvents.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Non-Polar Solvents** (e.g., Hexane, Toluene): Due to the overall polar nature of the molecule, the solubility in non-polar solvents is expected to be low.

For a structurally related compound, 1-Aminobenzotriazole, the solubility in organic solvents such as ethanol, DMSO, and dimethylformamide is approximately 30 mg/mL.[\[1\]](#) In aqueous buffers like PBS (pH 7.2), its solubility is significantly lower, at around 2 mg/mL.[\[1\]](#) Another source indicates a solubility of 0.5 µg/mL at pH 7.4.[\[4\]](#) While not directly transferable, these values provide a useful reference point for estimating the solubility of 2H-Benzo[d]triazol-5-amine.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for 2H-Benzo[d]triazol-5-amine in a range of common solvents is not readily available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to record

their own experimentally determined solubility data. For illustrative purposes, the table includes data for the related compound, 1-Aminobenzotriazole.

Solvent	Temperature (°C)	Solubility (mg/mL)	Molarity (mM)	Data Source
2H- Benzo[d]triazol- 5-amine	To be determined			
Water				
Ethanol				
Methanol				
Acetone				
Dimethyl Sulfoxide (DMSO)				
Dimethylformami de (DMF)				
Dichloromethane				
Toluene				
Hexane				
1- Aminobenzotriaz ole (for comparison)				
Ethanol	Room Temperature	~ 30	~ 223.6	[1]
Dimethyl Sulfoxide (DMSO)	Room Temperature	~ 30	~ 223.6	[1]
Dimethylformami de (DMF)	Room Temperature	~ 30	~ 223.6	[1]

PBS (pH 7.2)	Room Temperature	~ 2	~ 14.9	[1]
Water (pH 7.4)	Room Temperature	0.0005	0.0037	[4]
DMSO	Room Temperature	250	1863.72	[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	Room Temperature	4	29.82	[2]

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid organic compound like 2H-Benzo[d]triazol-5-amine in various solvents. This method, often referred to as the shake-flask method, is a reliable technique for obtaining equilibrium solubility data.

4.1. Materials and Equipment

- 2H-Benzo[d]triazol-5-amine (solid)
- A selection of analytical grade solvents
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Vortex mixer
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes

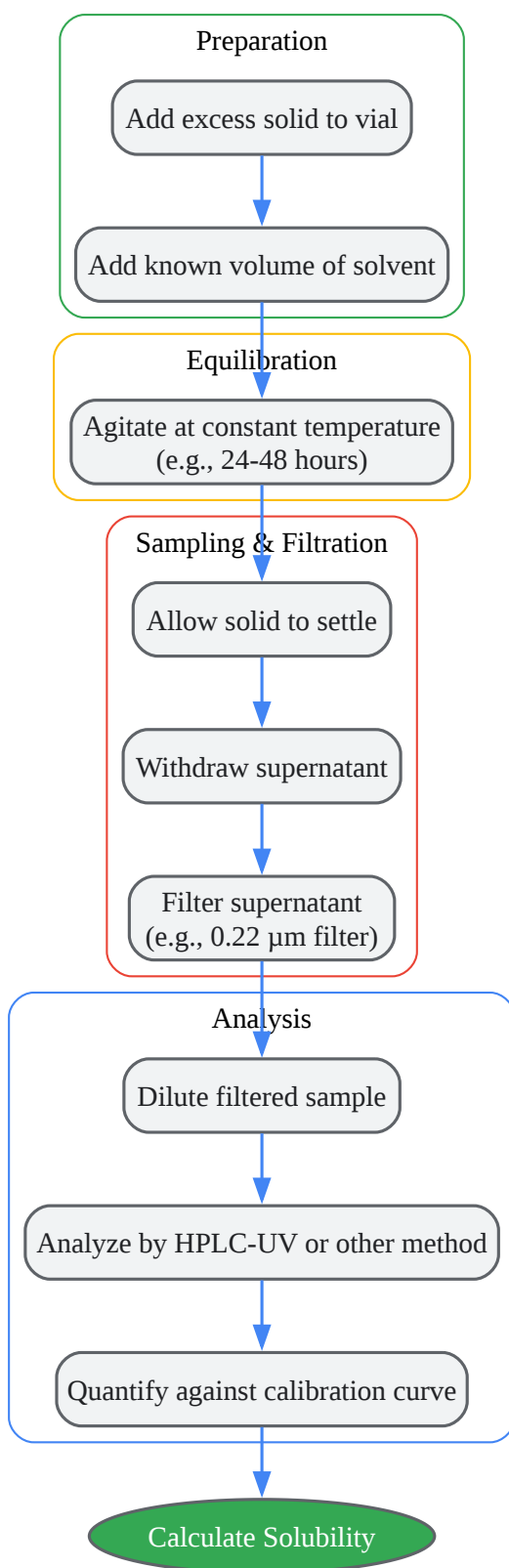
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.2. Experimental Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of solid 2H-Benzo[d]triazol-5-amine to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
 - Add a known volume of each solvent to the respective vials.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but this should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
- Sample Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
- Quantification:
 - Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

- Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of 2H-Benzo[d]triazol-5-amine.
- Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.
- Calculation of Solubility:
 - Calculate the solubility using the following formula: $\text{Solubility (mg/mL)} = (\text{Concentration from analysis (mg/mL)}) \times (\text{Dilution factor})$

4.3. Workflow Diagram



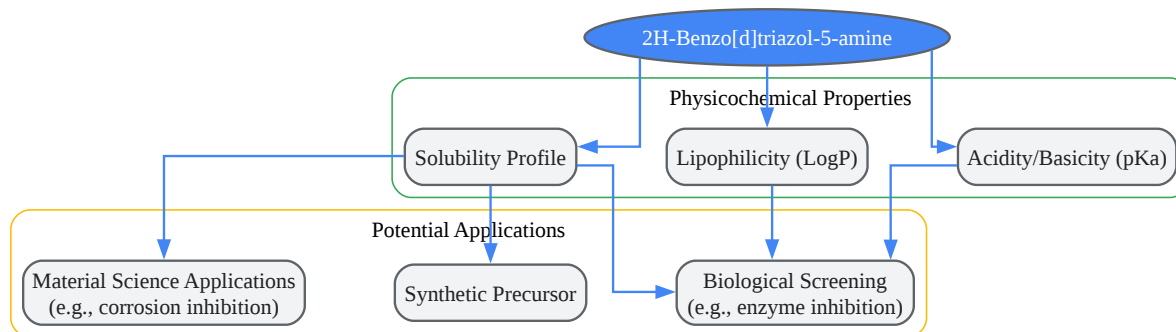
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General workflow for experimental solubility determination.

Signaling Pathways and Logical Relationships

At present, there are no well-defined signaling pathways directly associated with 2H-Benzo[d]triazol-5-amine in the public domain. The primary logical relationship to consider for this compound in a research context is its structure-activity relationship (SAR) and structure-property relationship, particularly how the benzotriazole core and the amino substituent influence its chemical reactivity, biological activity, and physical properties like solubility.

The following diagram illustrates a conceptual relationship for investigating the properties of 2H-Benzo[d]triazol-5-amine.



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Conceptual framework for investigating 2H-Benzo[d]triazol-5-amine.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2H-Benzo[d]triazol-5-amine. While specific quantitative data remains to be published, a qualitative assessment based on its chemical structure suggests moderate solubility in polar organic solvents. The provided experimental protocol offers a robust method for researchers to determine the precise solubility in solvents relevant to their work. The generation and publication of such data would be a valuable contribution to the chemical research community.

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